molecular formula C12H14O4S B11720223 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid

1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid

Cat. No.: B11720223
M. Wt: 254.30 g/mol
InChI Key: ZLYVOYYDCFSTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is a research chemical with the molecular formula C12H14O4S and a molecular weight of 254.30 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a methylsulfonyl group. It is used primarily in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating the biological activity of sulfonyl-containing compounds.

    Medicine: Exploring potential therapeutic applications of cyclobutane derivatives.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and function.

Comparison with Similar Compounds

  • 1-[2-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
  • 1-[4-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
  • 1-[3-(Methylsulfanyl)phenyl]cyclobutanecarboxylic Acid

Uniqueness: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is unique due to the specific position of the methylsulfonyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O4S/c1-17(15,16)10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)

InChI Key

ZLYVOYYDCFSTSV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.